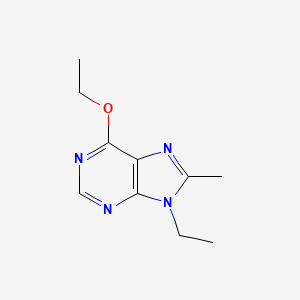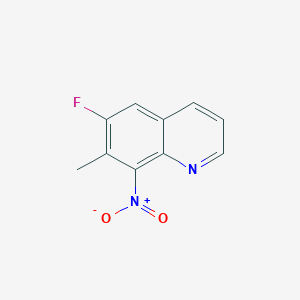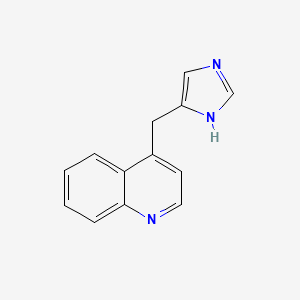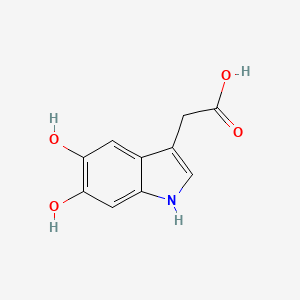![molecular formula C6H2Cl2FN3 B11893709 2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C6H2Cl2FN3. It is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with a fluorinating agent. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer and antiviral properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C6H2Cl2FN3 |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
2,4-dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H |
Clave InChI |
KCJPYNHUEVEOGY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)



![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)


![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)

